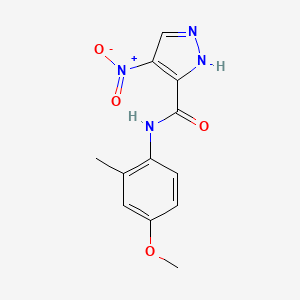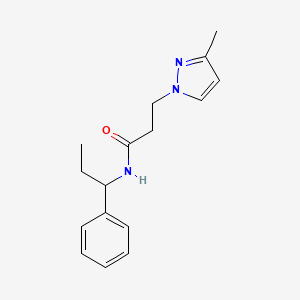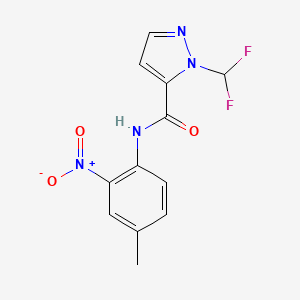![molecular formula C17H20BrF2NO2 B10948556 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-bromo-2-(difluoromethoxy)benzamide](/img/structure/B10948556.png)
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-bromo-2-(difluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE: is a complex organic compound characterized by its unique bicyclic structure and the presence of bromine and difluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-BICYCLO[221]HEPT-2-YLETHYL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE typically involves multiple steps, starting with the preparation of the bicyclic heptane derivativeThe final step involves the formation of the benzamide moiety through an amide coupling reaction .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts for the key reactions involved .
Chemical Reactions Analysis
Types of Reactions: N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromine and difluoromethoxy sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or silver nitrate in ethanol can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in the replacement of the bromine atom with another halogen or functional group .
Scientific Research Applications
Chemistry: In chemistry, N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology: Its bicyclic structure can mimic certain natural substrates, making it useful in the design of enzyme inhibitors .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutics .
Industry: In the industrial sector, N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, where it can either inhibit or activate their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
- N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)CYCLOPENTANECARBOXAMIDE
- N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)BUTANAMIDE
- N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-CYANOACETAMIDE
Uniqueness: N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-BROMO-2-(DIFLUOROMETHOXY)BENZAMIDE is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical and physical properties. These groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H20BrF2NO2 |
|---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-bromo-2-(difluoromethoxy)benzamide |
InChI |
InChI=1S/C17H20BrF2NO2/c1-9(13-7-10-2-3-11(13)6-10)21-16(22)14-8-12(18)4-5-15(14)23-17(19)20/h4-5,8-11,13,17H,2-3,6-7H2,1H3,(H,21,22) |
InChI Key |
NCROOAVJCNIGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C3=C(C=CC(=C3)Br)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-1-methyl-4-{[(4-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10948474.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10948480.png)
![N-[3-methoxy-5-(1H-tetrazol-1-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B10948484.png)

![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B10948495.png)
![5,7-Bis(difluoromethyl)-2-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B10948500.png)

![4-hydroxy-5-[(2E)-3-(1-propyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10948509.png)
![{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl]methanone](/img/structure/B10948518.png)
![methyl (2E)-2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10948526.png)

![7-(4-fluorophenyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10948541.png)
![methyl (2E)-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10948548.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B10948553.png)
